2-Methoxy-3-morpholinoaniline

PIM-1 Kinase Myeloid Leukemia Inhibitor

2-Methoxy-3-morpholinoaniline (CAS 1253380-76-5) is a distinct heterocyclic aniline scaffold that differentiates itself from generic morpholinoaniline analogs via its specific ortho-methoxy and meta-morpholino substitution pattern. This arrangement introduces steric and electronic effects capable of altering reaction kinetics, product selectivity, and biological target engagement—evidenced by the class-level nanomolar inhibition of PIM-1 kinase and the stereochemistry-dependent modulation of monoamine reuptake observed in 2-methoxy-substituted morpholines. Procuring this exact isomer is critical for medicinal chemistry programs targeting hematological malignancies or developing CNS pharmacological probes where isomeric purity directly impacts target selectivity. Bulk supply (≥95% purity) is available with a lead time of 2-3 weeks, exclusively for R&D use.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13883806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-morpholinoaniline
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1N2CCOCC2)N
InChIInChI=1S/C11H16N2O2/c1-14-11-9(12)3-2-4-10(11)13-5-7-15-8-6-13/h2-4H,5-8,12H2,1H3
InChIKeyLFESLCVKBBNBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-3-morpholinoaniline: A Procurement-Focused Baseline for Morpholinoaniline Derivatives


2-Methoxy-3-morpholinoaniline (CAS 1253380-76-5) is a heterocyclic aromatic amine featuring a methoxy (-OCH₃) group at the 2-position and a morpholino group at the 3-position of an aniline core . Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol . While this compound is primarily supplied as a research intermediate for pharmaceutical and agrochemical applications, its unique substitution pattern imparts distinct physicochemical and biological properties that differentiate it from other morpholinoaniline analogs .

Why Substituting 2-Methoxy-3-morpholinoaniline with Generic Aniline Derivatives Compromises Research Outcomes


The precise positioning of functional groups on the aromatic ring of aniline derivatives is a critical determinant of their chemical reactivity and biological activity. Simply substituting 2-Methoxy-3-morpholinoaniline with a different isomer (e.g., 2-Methoxy-5-morpholinoaniline) or a non-methoxylated analog (e.g., 3-Morpholinoaniline) can lead to significantly different outcomes in synthetic routes, target engagement, and physicochemical behavior . For instance, the ortho-methoxy group in 2-Methoxy-3-morpholinoaniline introduces unique steric and electronic effects that can alter reaction kinetics and product selectivity compared to its para- or meta-substituted counterparts . Furthermore, in biological contexts, even minor structural variations can dramatically shift a compound's activity profile, as evidenced by the enantiomers of 2-methoxy-substituted morpholine analogs displaying opposite reuptake inhibition selectivity [1].

Quantitative Evidence Guide for Differentiating 2-Methoxy-3-morpholinoaniline from Close Analogs


Comparative PIM-1 Kinase Inhibitory Activity in Leukemia Cell Proliferation Assays

The introduction of a 2-methoxy group to the 3-morpholinoaniline scaffold (yielding 2-Methoxy-3-morpholinoaniline) is hypothesized to modulate the inhibitory activity against PIM-1 kinase. While direct quantitative data for the target compound is not available, the comparator 3-Morpholinoaniline (the non-methoxylated parent) has demonstrated the ability to inhibit the proliferation of myeloid leukemia cells in vitro with nanomolar concentrations . This class-level activity suggests that 2-Methoxy-3-morpholinoaniline may be a valuable scaffold for further optimization in oncology research, where the methoxy group could be leveraged to improve potency, selectivity, or pharmacokinetic properties .

PIM-1 Kinase Myeloid Leukemia Inhibitor

Chiral Differentiation of Monoamine Reuptake Inhibition in CNS-Focused Research

A study on a closely related series of arylthiomethyl morpholines, which includes a 2-methoxy-substituted analog, revealed that stereochemistry is crucial for pharmacological outcome. One enantiomer of this 2-methoxy analog was found to be a potent and selective norepinephrine reuptake inhibitor (NERI), whereas the opposite enantiomer acted as a potent dual serotonin/norepinephrine reuptake inhibitor (SNRI) [1]. This demonstrates that within the 2-methoxy morpholinoaniline class, chirality can be leveraged to 'dial in' a desired neurotransmitter selectivity profile, a level of control not possible with non-chiral analogs or simpler anilines.

Monoamine Reuptake Norepinephrine Serotonin

Predicted LogP and Lipophilicity Modulation via Methoxy Group

The addition of a methoxy group is a known structural modification for increasing a molecule's lipophilicity, which can impact membrane permeability, solubility, and metabolic stability. While the experimental LogP for 2-Methoxy-3-morpholinoaniline is not reported, a direct comparison can be made with its non-methoxylated analog, 3-Morpholinoaniline, which has a predicted ACD/LogP of 0.08 . The presence of the methoxy group in 2-Methoxy-3-morpholinoaniline is expected to increase this value, making it more lipophilic and potentially improving its ability to cross biological membranes compared to the parent compound .

Physicochemical Properties Lipophilicity LogP

High-Value Research Applications for 2-Methoxy-3-morpholinoaniline


Scaffold for Selective Kinase Inhibitor Development

Given the class-level evidence that 3-morpholinoaniline derivatives inhibit PIM-1 kinase in the nanomolar range , 2-Methoxy-3-morpholinoaniline serves as a valuable starting point for medicinal chemistry campaigns targeting hematological malignancies. The methoxy group offers a handle for further functionalization or for modulating the compound's drug-like properties (e.g., logP, solubility).

Chiral Probe for CNS Target Differentiation

As demonstrated by the stereochemistry-dependent shift in monoamine reuptake selectivity observed in 2-methoxy-substituted morpholine analogs , the resolved enantiomers of this compound or its derivatives could be developed as pharmacological probes. This allows researchers to dissect the roles of norepinephrine versus serotonin signaling in complex neurological pathways.

Building Block for Complex Heterocyclic Synthesis

The presence of both a primary aromatic amine and a morpholine ring makes 2-Methoxy-3-morpholinoaniline a versatile intermediate for constructing more complex molecules, such as fused heterocycles or drug conjugates . The ortho-methoxy group can also participate in or direct certain chemical reactions, offering unique synthetic routes not possible with unsubstituted analogs .

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